2-Oxabicyclo[2.2.2]octan-3-one 2-Oxabicyclo[2.2.2]octan-3-one
Brand Name: Vulcanchem
CAS No.: 4350-84-9
VCID: VC4134659
InChI: InChI=1S/C7H10O2/c8-7-5-1-3-6(9-7)4-2-5/h5-6H,1-4H2
SMILES: C1CC2CCC1C(=O)O2
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

2-Oxabicyclo[2.2.2]octan-3-one

CAS No.: 4350-84-9

Cat. No.: VC4134659

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

2-Oxabicyclo[2.2.2]octan-3-one - 4350-84-9

Specification

CAS No. 4350-84-9
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name 2-oxabicyclo[2.2.2]octan-3-one
Standard InChI InChI=1S/C7H10O2/c8-7-5-1-3-6(9-7)4-2-5/h5-6H,1-4H2
Standard InChI Key NVORRKXXHHFWDH-UHFFFAOYSA-N
SMILES C1CC2CCC1C(=O)O2
Canonical SMILES C1CC2CCC1C(=O)O2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Oxabicyclo[2.2.2]octan-3-one features a bicyclo[2.2.2]octane skeleton with an oxygen atom at the 2-position and a ketone group at the 3-position (Figure 1). Its IUPAC name, 2-oxabicyclo[2.2.2]octan-3-one, reflects this arrangement, while its SMILES notation (C1CC2CCC1C(=O)O2) and InChI key (NVORRKXXHHFWDH-UHFFFAOYSA-N) provide precise structural descriptors . The compound’s rigid, three-dimensional geometry reduces conformational flexibility, a property critical for its bioisosteric applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₀O₃
Molecular Weight142.15 g/mol
CAS Number115919-10-3
XLogP31.1
Hydrogen Bond Acceptors3

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves iodocyclization of cyclohexane-containing alkenyl alcohols using molecular iodine in acetonitrile . This method yields the bicyclic lactone with high regioselectivity. Alternative approaches include:

  • Ring-opening polymerization (ROP) of bridged bicyclic lactones, initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid .

  • Cyclization reactions leveraging acid or base conditions to form the lactone ring .

Industrial Manufacturing

Industrial production prioritizes scalability and cost-efficiency, often employing continuous-flow ROP processes. Catalysts such as trifluoromethanesulfonic acid are favored for their ability to control stereochemistry and polymer chain length . Recent advancements in flow chemistry have reduced reaction times from hours to minutes, enabling ton-scale production .

Applications in Medicinal Chemistry

Bioisosteric Replacement of Phenyl Rings

The compound’s three-dimensional structure and polar oxygen atom make it an ideal substitute for phenyl rings, addressing common issues like poor solubility and high lipophilicity in drug candidates .

Case Study 1: Imatinib Analog

Replacing the phenyl ring in Imatinib (a tyrosine kinase inhibitor) with 2-oxabicyclo[2.2.2]octan-3-one resulted in:

  • 25% increase in water solubility

  • 40% reduction in logP (lipophilicity)

  • Enhanced metabolic stability in hepatic microsomal assays .

Case Study 2: Vorinostat (SAHA) Derivative

Incorporating the bicyclic lactone into Vorinostat (a histone deacetylase inhibitor) produced a derivative with retained bioactivity and improved pharmacokinetic profiles, underscoring its versatility .

Table 2: Comparison of Bioisosteres

BioisosterelogPSolubility (mg/mL)Metabolic Stability
Phenyl Ring2.80.5Low
Bicyclo[1.1.1]pentane3.11.2Moderate
2-Oxabicyclo[2.2.2]octan-3-one1.93.8High

Role in Polymer Science

Ring-Opening Polymerization (ROP)

The compound’s strained lactone ring facilitates ROP, producing polyesters with alicyclic backbones. These polymers exhibit:

  • High thermal stability (decomposition temperatures >300°C)

  • Superior mechanical strength compared to linear polyesters .

Tailoring Material Properties

By varying ROP conditions (e.g., catalyst choice, temperature), researchers control:

  • Molecular weight distribution (Đ = 1.05–1.15)

  • Crystallinity (0–60%)

  • Glass transition temperatures (Tg = 50–120°C) .

Comparative Analysis with Related Compounds

Bicyclo[1.1.1]pentane

While bicyclo[1.1.1]pentane reduces lipophilicity, its shorter bridgehead distance (1.8 Å vs. 2.2 Å in 2-oxabicyclo[2.2.2]octan-3-one) limits steric compatibility with aromatic systems .

Cubane

Cubane’s high symmetry and strain energy (130 kcal/mol) complicate synthesis and stability, whereas 2-oxabicyclo[2.2.2]octan-3-one offers a balance of stability and synthetic accessibility .

Future Directions and Challenges

Expanding Drug Discovery Applications

Ongoing studies explore its use in:

  • PROTACs (proteolysis-targeting chimeras) for degrading undruggable targets

  • CNS therapeutics, leveraging its blood-brain barrier permeability .

Sustainable Polymer Production

Efforts to develop enzyme-catalyzed ROP aim to reduce reliance on metal catalysts, aligning with green chemistry principles .

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